molecular formula C8H9Br2N B1588069 2,4-Dibromo-3,6-dimethylaniline CAS No. 26829-89-0

2,4-Dibromo-3,6-dimethylaniline

Cat. No.: B1588069
CAS No.: 26829-89-0
M. Wt: 278.97 g/mol
InChI Key: NNARIZVVHGNNHI-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,6-dimethylaniline is an organic compound with the molecular formula C₈H₉Br₂N. It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 4th positions, and two methyl groups are substituted at the 3rd and 6th positions on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-3,6-dimethylaniline can be synthesized through the bromination of 3,6-dimethylaniline. The reaction typically involves the use of bromine (Br₂) in the presence of an oxidizing agent such as nitric acid (HNO₃) or iron(III) bromide (FeBr₃). The reaction conditions must be carefully controlled to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,6-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .

Mechanism of Action

The mechanism by which 2,4-dibromo-3,6-dimethylaniline exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential enzymatic processes. In cancer research, the compound’s cytotoxic effects are believed to result from its interaction with cellular DNA and inhibition of key metabolic pathways.

Comparison with Similar Compounds

2,4-Dibromo-3,6-dimethylaniline can be compared with other similar compounds, such as:

    2,4-Dibromoaniline: Lacks the methyl groups, which can affect its reactivity and applications.

    3,5-Dibromo-2,6-dimethylaniline: Has a different substitution pattern, leading to variations in chemical behavior and uses.

    2,6-Dibromo-3,5-dimethylaniline: Another isomer with distinct properties and applications

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and makes it suitable for a wide range of applications.

Properties

IUPAC Name

2,4-dibromo-3,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNARIZVVHGNNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408364
Record name 2,4-dibromo-3,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26829-89-0
Record name 2,4-dibromo-3,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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